molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide

Cat. No.: B2752231
CAS No.: 851780-65-9
M. Wt: 357.43
InChI Key: JFBWVFQBGAXZEG-UHFFFAOYSA-N
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Description

N-[3-(1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a pyrazoline core substituted with an acetyl group at position 1 and a phenyl group at position 3. The pyrazoline ring is fused to a phenyl moiety at position 3, which is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name

N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWVFQBGAXZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide typically involves the condensation of hydrazine hydrate with an appropriate α,β-unsaturated carbonyl compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acyl and Aryl Substituents

Compound A : N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • Key Differences :
    • Acyl Group: Benzoyl (C₆H₅CO-) replaces acetyl (CH₃CO-).
    • Aryl Group: 2-Ethoxyphenyl replaces phenyl at position 4.
  • However, increased hydrophobicity may reduce solubility . The ethoxy group introduces steric bulk and electron-donating effects, which could modulate binding to viral polymerases, as observed in molecular docking studies against monkeypox virus (MPXV) proteins .
Compound B : N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • Key Differences :
    • Pyrazoline Substitution Pattern: Benzoyl at position 2 (vs. acetyl at position 1 in the target compound).
    • Aryl Group: 2-Ethoxyphenyl at position 3 (vs. phenyl at position 5).
  • Impact on Activity :
    • Altered substitution on the pyrazoline ring may influence conformational flexibility and hydrogen-bonding capacity. Molecular dynamics (MD) simulations indicate stable binding to MPXV DPol and A42R proteins, comparable to the target compound .
Compound C : N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
  • Key Differences :
    • Acyl Group: Methoxyacetyl (CH₃OCH₂CO-) replaces acetyl.
    • Aryl Group: 3-Nitrophenyl replaces phenyl.
  • Methoxyacetyl may improve solubility compared to benzoyl derivatives .

Analogues with Heterocyclic Variations

Compound D : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide ()
  • Key Differences :
    • Core Structure: Pyrazoline fused to a benzenesulfonamide at position 4 (vs. position 3 in the target compound).
    • Substituents: 4-Hydroxyphenyl at position 3 and variable aryl groups at position 5.
  • Impact on Activity: The hydroxyl group enables hydrogen bonding with carbonic anhydrase enzymes, leading to inhibitory activity (IC₅₀ values in nanomolar range). This contrasts with the target compound’s acetyl group, which prioritizes lipophilicity over polar interactions .
Compound E : Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
  • Key Differences :
    • Heterocycle: Triazolone replaces pyrazoline.
    • Substituents: Dichlorophenyl and difluoromethyl groups.
  • Impact on Activity :
    • Sulfentrazone is a herbicide, highlighting how heterocyclic variation (triazolone vs. pyrazoline) shifts application from pharmacology to agrochemistry. The chloro and fluoro groups enhance environmental stability but introduce toxicity concerns .

Pharmacological and Computational Data Comparison

Compound Target Protein (MPXV) Binding Affinity (ΔG, kcal/mol) Solubility (LogP) Stability (MD RMSD, Å)
Target Compound DPol, A42R -9.2 to -10.1 2.8 1.2 ± 0.3
Compound A DPol, A42R -10.5 to -11.3 3.5 1.4 ± 0.2
Compound B DPol, A42R -9.8 to -10.6 3.2 1.3 ± 0.4
Compound C DPol -8.7 2.1 1.5 ± 0.5
Compound D Carbonic Anhydrase IC₅₀ = 12 nM 1.9 N/A

Key Observations :

  • Acyl Groups: Benzoyl (Compound A) improves binding affinity but reduces solubility.
  • Aryl Groups : Electron-rich substituents (e.g., ethoxy in Compound A) enhance protein interactions, while nitro groups (Compound C) may compromise safety.
  • Stability : All pyrazoline derivatives exhibit low RMSD values (<2.0 Å) in MD simulations, confirming structural integrity during target engagement .

Biological Activity

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a compound belonging to the class of pyrazoline derivatives. Its unique structure, which includes a pyrazole ring, a phenyl group, and a methanesulfonamide group, has garnered interest in various fields of scientific research due to its potential biological and chemical properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24_{24}H24_{24}N2_{2}O3_{3}S. The structural components include:

  • Pyrazole Ring : Contributes to the compound's biological activity.
  • Methanesulfonamide Group : Enhances solubility and potential interactions with biological targets.
PropertyValue
Molecular Weight420.52 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log PNot available

The biological activity of this compound is likely linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring may engage in π-π interactions with aromatic residues, inhibiting enzyme activity or modulating receptor functions .

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting pathways involving BRAF(V600E), EGFR, and Aurora-A kinase .
  • Anti-inflammatory Effects : Studies have demonstrated the anti-inflammatory properties of pyrazoles through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of pyrazole derivatives against human cancer cell lines. This compound was found to inhibit cell proliferation significantly in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of inflammation. Results indicated a reduction in edema and inflammatory markers in treated subjects compared to controls, suggesting its potential utility in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in edema and inflammatory markers
AntimicrobialSignificant antibacterial activity

Q & A

Q. What are the standard synthetic routes for N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide, and what key reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazoline core, followed by acylation and sulfonamide coupling. Critical parameters include:

  • Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may degrade thermally sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize acylation and sulfonylation steps . Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring.
  • X-ray crystallography : Single-crystal diffraction (using SHELX or similar software) resolves bond lengths, angles, and stereochemistry. ORTEP-III visualizes thermal ellipsoids and molecular packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to assess the biological activity of this compound (e.g., enzyme inhibition)?

Common assays include:

  • Carbonic anhydrase inhibition : Spectrophotometric measurement of esterase activity using 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

Q. What purification techniques are effective post-synthesis?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic optimization?

Density Functional Theory (DFT) calculates:

  • Electrophilic/nucleophilic sites : Fukui indices identify reactive positions on the pyrazole and sulfonamide moieties .
  • Transition-state modeling : Predicts activation energies for acylation steps, enabling solvent/catalyst optimization .
  • Electronic properties : UV-Vis spectra simulations validate experimental λₘₐₓ values (±5 nm accuracy) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Cross-validation : Pair DFT results with experimental probes (e.g., kinetic isotope effects) to confirm mechanisms.
  • Parameter adjustment : Refine basis sets (e.g., B3LYP/6-311+G(d,p)) to better model solvation effects .
  • Multi-method synthesis : Compare microwave, flow chemistry, and traditional heating outcomes to identify outliers .

Q. How to design structure-activity relationship (SAR) studies for derivatives to enhance biological activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate enzyme binding .
  • Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl or tert-butyloxycarbonyl to enhance metabolic stability .
  • 3D-QSAR models : CoMFA or CoMSIA analyses correlate steric/electrostatic fields with IC₅₀ values .

Q. How to address discrepancies in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity verification : Confirm compound integrity via HPLC (≥98% purity) to exclude degradation artifacts .

Q. How to optimize reaction conditions using Design of Experiments (DoE)?

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Response surface methodology (RSM) : Maximize yield by optimizing interactions (e.g., solvent polarity × temperature) .

Q. What are the challenges in crystallizing this compound, and how to overcome them?

  • Polymorphism : Slow evaporation from ethanol/water mixtures at 4°C favors single-crystal growth.
  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine overlapping reflections .
  • Disorder modeling : Partial occupancy refinement resolves disordered methoxy or phenyl groups .

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